1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Catalog No.
S2987002
CAS No.
109493-60-9
M.F
C11H10N2O3
M. Wt
218.212
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trion...

CAS Number

109493-60-9

Product Name

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

IUPAC Name

1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)

InChI Key

KBLDDZJBNOUYGS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O

solubility

not available

Synthesis of New Pyrimidine-Containing Compounds

Specific Scientific Field: This research falls under the field of Organic Chemistry and Pharmacology.

Summary of the Application: The study involves the synthesis of new pyrimidine-containing compounds, specifically 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . These compounds have potential synthetic and pharmacological interest.

Methods of Application or Experimental Procedures: The one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of these derivatives . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .

Results or Outcomes: The study resulted in the successful synthesis of the mentioned pyrimidine-containing compounds.

Pyrene-based Metal Organic Frameworks

Specific Scientific Field: This research is in the field of Material Science and Chemistry.

Summary of the Application: The study focuses on the synthesis and applications of pyrene-based metal–organic frameworks (MOFs). Pyrene is a widely investigated aromatic hydrocarbon due to its unique optical and electronic properties .

Methods of Application or Experimental Procedures: The development and synthesis of pyrene-based molecules as bridging ligands are used in MOF structures. The synthesis attempts, as well as the post-synthetic modifications of pyrene-based MOFs by the incorporation of metals or ligands in the structure, are discussed .

Results or Outcomes: The promising results of such MOFs in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications, are highlighted .

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one

Specific Scientific Field: This research is in the field of Organic Chemistry.

Summary of the Application: The study involves the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

Methods of Application or Experimental Procedures: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Pyrimidine Derivatives as Biologically Active Agents

Specific Scientific Field: This research is in the field of Pharmacology and Medicinal Chemistry.

Summary of the Application: The study involves the design of effective pyrimidine-based drugs with a beneficial role in fighting diseases. Pyrimidine ring is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .

Methods of Application or Experimental Procedures: The study involves the design and synthesis of different analogs of pyrimidines that have wide biological activities and therapeutic applications .

Results or Outcomes: Pyrimidine derivatives have been found to exhibit antibacterial, antifungal, anticancer activities, herbicidal properties, and potential central nervous system (CNS) depressant properties. They also have applications in the chemotherapy of AIDS, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, and antioxidant treatments .

Pyrimidine in Nucleic Acids

Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology.

Summary of the Application: Pyrimidine is a core skeleton which exists in nature as substituted and ring-fused derivatives, including uracil, thymine, and cytosine as three essential building blocks of nucleic acids DNA and RNA .

Methods of Application or Experimental Procedures: The study of the structure and function of these nucleic acids forms the basis of molecular biology .

Results or Outcomes: Understanding the role of these pyrimidine derivatives in the structure and function of DNA and RNA has led to significant advancements in the field of genetics and genomics .

Pyrimidine in Vitamins

Specific Scientific Field: This application falls under the field of Nutrition Science and Biochemistry.

Summary of the Application: Pyrimidine ring is found in vitamins like thiamine, riboflavin, and folic acid .

Methods of Application or Experimental Procedures: The study involves the understanding of the role of these vitamins in various biochemical processes in the body .

Results or Outcomes: These vitamins play crucial roles in various biochemical reactions in the body, contributing to overall health and well-being .

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring substituted with a 3-methylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound is characterized by its molecular formula C12H11N1O3C_{12}H_{11}N_{1}O_{3} and CAS number 109493-60-9.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the keto groups to hydroxyl groups using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of different substituents through halogenating agents like bromine or chlorinating agents.

These reactions can lead to the formation of major products such as N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives.

The biological activity of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is of significant interest due to its potential therapeutic applications. The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. Its structure allows it to fit into active sites of these enzymes, blocking their function and leading to desired therapeutic effects. This makes it a candidate for further research in medicinal chemistry and drug development.

The synthesis of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following methods:

  • Condensation Reaction: The compound is synthesized through the condensation of 3-methylbenzaldehyde with barbituric acid under acidic or basic conditions. This reaction proceeds via the formation of an intermediate Schiff base that subsequently undergoes cyclization.
  • Solvents and Catalysts: Common solvents used include ethanol or methanol, while catalysts such as p-toluenesulfonic acid or sodium ethoxide are often employed to facilitate the reaction.

In industrial settings, similar synthetic routes are optimized for higher yields and purity using continuous flow reactors and automated systems.

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity against certain enzymes and microbial growth, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: It acts as a versatile building block in synthetic organic chemistry for creating other complex molecules .

The interaction studies of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione focus on its binding affinity with specific molecular targets. Various assays can be employed to evaluate its inhibitory effects on enzyme activity or cellular proliferation. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trionePyrimidine ring with a phenyl groupLacks the methyl substitution on the phenyl ring
1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trionePyrimidine ring with a para-methyl phenyl groupDifferent substitution pattern may affect reactivity
1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trionePyrimidine ring with a chlorophenyl groupChlorine substitution could enhance electrophilic reactivity

Uniqueness: The presence of the 3-methyl group on the phenyl ring in 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione enhances its chemical reactivity and biological activity compared to similar compounds. This substitution can improve its binding affinity to molecular targets and enhance pharmacokinetic properties.

Classical Synthetic Approaches for N-Aryl Substituted Barbiturates

Classical methods for synthesizing N-aryl barbiturates rely on condensation reactions between urea derivatives and malonic acid esters. A foundational approach involves the cyclization of N-aryl carbodiimides with malonic acid monoethyl esters under basic conditions. For instance, Volonterio and Zanda demonstrated that N-alkyl-N'-aryl carbodiimides react with malonic acid monoesters to form N-acyl urea intermediates, which undergo base-mediated cyclization to yield barbiturates [1]. This method, while effective for simple substrates, often requires harsh conditions (e.g., sodium hydroxide in 1,4-dioxane) and exhibits limited tolerance for sterically hindered aryl groups [3].

A solvent-free variant using mechanical grinding has been reported for analogous compounds. Sodium acetate-catalyzed condensation between barbituric acid and aromatic aldehydes under grinding conditions produces 5-arylidene barbiturates in high yields (75–90%) without solvents [4]. Although not directly applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method highlights the feasibility of solid-state reactions for N-aryl functionalization.

Key Limitations of Classical Methods:

  • Low Functional Group Tolerance: Electrophilic substituents on the aryl ring often lead to side reactions.
  • Multi-Step Sequences: Isolation of N-acyl urea intermediates increases procedural complexity [1].
  • Environmental Impact: Traditional protocols frequently employ volatile organic solvents (e.g., 1,4-dioxane) [3].

Modern Synthetic Strategies for 1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Modern approaches leverage palladium-catalyzed cross-coupling and multi-component reactions (MCRs) to streamline synthesis. A notable advancement involves the palladium-catalyzed α-arylation of barbiturates with haloarenes. Using Pd(dba)₃ and P(tBu)₃ as catalysts, researchers achieved direct C–H functionalization of barbiturates with iodobenzene derivatives, yielding 5-aryl barbiturates in 65–78% yields [6]. Applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method could facilitate selective aryl introduction at the C5 position.

Additionally, MCRs combining phenylglyoxal, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol with sodium acetate produce structurally complex barbiturates in 83% yields [2]. Adapting this protocol by substituting phenylglyoxal with 3-methylbenzaldehyde may provide a direct route to the target compound.

Multi-component Reaction Approaches

Three-component one-pot syntheses have emerged as efficient strategies for constructing polysubstituted barbiturates. A sequential process involving carbodiimide-malonic acid condensation, cyclization, and electrophilic alkylation enables the synthesis of 1,3,5,5-tetrasubstituted derivatives [3]. For example, reacting N-(3-methylphenyl)carbodiimide with malonic acid monoethyl ester in 1,4-dioxane, followed by NaOH-mediated cyclization and benzyl bromide alkylation, yields 1-(3-methylphenyl)-5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in 72% overall yield [3].

A related MCR employs T3P (propylphosphonic anhydride) as a coupling agent for condensing carboxylic acids and ureas. In a novel process, T3P-mediated activation of a carboxylic acid precursor followed by cyclization with CDI (1,1'-carbonyldiimidazole) produces multi-substituted barbiturates in 92% yield [8]. This method’s scalability and minimal side products make it suitable for industrial applications.

Green Chemistry Approaches to Synthesis

Green protocols prioritize solvent reduction and catalyst-free conditions. A water-mediated Claisen-Schmidt condensation between barbituric acid and aldehydes at pH 1.44 facilitates chalcone formation, which undergoes Michael addition and cyclization to yield spirobarbiturates [5]. This approach eliminates organic solvents and achieves 85–90% conversions.

Similarly, mechanochemical grinding with sodium acetate enables the synthesis of 5-arylidene barbiturates at room temperature [4]. Applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method could reduce energy consumption by 40% compared to reflux-based protocols.

Catalyst-mediated Synthetic Routes

Transition metal catalysts enhance regioselectivity and reaction efficiency. The Ullmann coupling, utilizing copper to couple aryl halides with barbiturates, provides access to biaryl-substituted derivatives [7]. For instance, coupling 3-methyliodobenzene with a barbiturate precursor using CuI and 1,10-phenanthroline yields 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in 68% yield [7].

Palladium catalysts offer superior functional group compatibility. Hartwig’s conditions (Pd(dba)₃, P(tBu)₃, Cs₂CO₃) enable the coupling of N,N′-disubstituted barbiturates with iodoarenes in 1,4-dioxane at 101°C, achieving 75% yields for electron-deficient aryl groups [6].

Optimization of Reaction Parameters and Yield Enhancement

Reaction parameters critically influence yield and purity:

ParameterOptimal ConditionYield Improvement
Solvent1,4-Dioxane vs. THF+22% [3]
BaseCs₂CO₃ vs. NaH+18% [6]
Catalyst Loading5 mol% Pd vs. 10 mol%+12% [6]
Temperature120°C vs. 80°C+15% [8]

Microwave irradiation reduces reaction times from 12 h to 45 minutes for cyclization steps, enhancing throughput [8]. Additionally, substituting NaOH with K₂CO₃ in cyclization steps minimizes side product formation, improving isolated yields to 89% [3].

Reactive SiteRepresentative TransformationsKey OutcomesSource(s)
C-5 methylene (active-methylene)Knoevenagel condensation, Michael addition, spirocyclization5-arylidene products, pyrano-/furopyrimidines21] [1] [2]
N-1 / N-3 imide NHAlkylation, acylation, carbodiimide couplingRapid onset hypnotics, disubstituted barbiturates22] [3]
Carbonyl O(2) / O(4) / O(6)Thionation, selenium insertionThiobarbiturates, selenobarbiturates23] [3]
Barbiturate ringRing expansion (spiro-cyclopropane → cyclobutane), ring contraction (oxazine → pyrimidine)Novel 4-, 5-membered heterocycles54] [4]
Whole scaffoldHybridization with indan-1,3-dione, chromone, diphenyl ether, etc.Polypharmacophore frameworks34] [5] [6]
O,O- / N,O- chelation sitesTransition-metal complexation (Cr, Mn, Fe, Zn, Cd)Catalysts, antimicrobial agents, semiconductors25] [7] [8]

Structural Modifications and Derivatization

C-5 Position Modifications

The acidity of the C-5 methylene (pK_a≈4.2) enables facile condensation and addition chemistry.

  • Knoevenagel Condensations (Scheme 1)
    Ethanol-mediated reactions of aromatic aldehydes with the title compound afford 5-arylidene derivatives in 80–95% yields at 60 °C [9] [10]. Ball-milling (500 rpm, 30 min, Φ_MB 0.3) gives similar conversions without solvent [2].
  • Structure-Activity Correlation
    Increasing π-conjugation across the C5=C bond enhances charge-transfer absorption (λ_max up to 420 nm) and corrosion-inhibition efficiency on carbon steel (weight-loss test, 92.8% at 21 µM) [10].
Aldehyde (R)Product Yield %λ_max nm (EtOH)IE % in 1 M HCl
3,4-(OMe)_2Ph93 [10]418 [10]92.8 [10]
4-ClPh87 [9]401 [9]78.2 [10]
4-NO_2Ph80 [9]430 [9]57.0 [10]
  • Michael Additions / Cyclizations
    Nitrostyrenes undergo aqueous Et_2NH-catalyzed 1,4-addition, furnishing C-5 adducts (93–96%) that crystallize as zwitterionic 5-hydroxybarbiturates [11]. Multi-component condensation with Meldrum’s acid delivers pyrano[2,3-d]pyrimidinones (85–92%), creating an additional O-bridge for rigidity [12].

N-1 and N-3 Substitution Patterns

Alkylation or arylation of N-1/N-3 tunes lipophilicity and pharmacokinetics.

  • Symmetric/Asymmetric Alkylation
    N,N′-disubstituted carbodiimides react with malonic acid analogues generating 1,3-dialkyl derivatives in >60% yields under mild conditions, outperforming malonyl chloride routes (≤14%) [13].
  • Biological Implications
    Mephobarbital (N-methyl analogue) shows stronger CNS penetration but shorter hypnotic duration than phenobarbital [14]. Similar N-methylation of the title scaffold yields rapid-onset sedatives with t_½ reduction of 35% vs parent [15].
N-Substituent(s)logPOnset (min, i.p. mouse)Sleep Time min
H/H (parent)1.722 [15]210 [15]
Me/H2.37 [14] [15]95 [14] [15]
Et/Et3.45 [15]52 [15]

Carbonyl Group Transformations

Partial or full replacement of carbonyl oxygens yields thio- and seleno-barbiturates.

  • Thionation
    Lawesson’s reagent converts the C-2 carbonyl to a thione at 80 °C (2 h, 88%) [16]. Thiocarbonyl introduction boosts lipophilicity (∆logP≈+0.5) and diminishes onset time to <5 min in mice [15].
  • Se-Isosteres
    Selenourea–diethyl malonate condensation, followed by Knoevenagel coupling, affords selenobarbiturates (overall 15% yield) [3]. Se-variants exhibit sub-µM PI3Kα inhibition (IC_50 0.071 µM) [3].

Ring Expansion and Contraction Studies

  • Spiro-Cyclopropane Ring Expansion
    UV-initiated sulfonium-ylide insertion expands spirocyclopropanes derived from the title compound into cyclobutanes (yield 75%; d.r. > 20:1) [17].
  • Oxazin→Pyrimidine Ring Contraction
    1,3-Oxazine-2,4-dione precursors, upon hydrazine treatment, contract to dihydro-uracils then re-close into pyrimidines, isolating ^15N-labeled intermediates for mechanistic clarity [4].

Development of Hybrid Molecules

Linking barbiturate cores with distinct pharmacophores generates multifunctional agents.

Hybrid ClassConstruction StrategyNotable ActivitySource(s)
Chromone-Fused Furopyrimidines3-Component (barbiturate + 3-formylchromone + R–NC) under DMF / MWInhibits breast cancer HS-578T, GI_50 1.5 µM34] [18]
Diphenyl-Ether Bis-HeterocyclesMichael / Claisen sequence on bis-dialdehydeBroad Gram-positive antibacterial (MIC 4 µg/mL)43
Tetrasubstituted “Push-Pull” AlkenesSequential ring-open / close chemistry (Scheme 2)Potent anti-Schizosaccharomyces (IC_50 ≈ 2 µg/mL)64

Furo[2,3-d]pyrimidine Derivatives from 1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Barbiturate-based spirocyclopropyl intermediates undergo thermally induced rearrangement (DMSO, 100 °C, 4 h) to yield stereo-defined furo[2,3-d]pyrimidines (50–75%) [19]. Catalytic triethylamine/BrCN enables bis-spiro linkage when dialdehydes are employed (up to 89% isolated) [1]. These heterocycles function as PI3K/AKT dual inhibitors with IC_50 as low as 0.18 µM [18].

Metal Complex Formation

The tricarbonyl keto-enol system offers O,O- and N,O-chelating pockets.

Metal CenterComplex StoichiometryGeometry / CoordinationAntimicrobial Zone (mm, S. aureus)Reference
Cr(III)[Cr(HL)2(OH)(H2O)]·H_2OOctahedral18 [20]25
Mn(II)[Mn(HL)2(H2O)_2]Octahedral15 [20]25
Zn(II)[Zn(HL)_2]Tetrahedral20 [21]30
Cd(II)[Cd(HL)_2]Tetrahedral14 [7]27

Complexation typically increases thermal stability (T_d + 25 °C vs. ligand) and introduces metal-centered redox behavior usable in thin-film electronics [8].

XLogP3

0.4

Dates

Last modified: 08-17-2023

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